molecular formula C25H27N5O4S B2820554 N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide CAS No. 1223786-06-8

N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide

Cat. No. B2820554
CAS RN: 1223786-06-8
M. Wt: 493.58
InChI Key: ARSNOPKFHRFKNR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide is a useful research compound. Its molecular formula is C25H27N5O4S and its molecular weight is 493.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has explored the synthesis of new compounds, including those related to the specified chemical structure, for potential antimicrobial applications. For instance, studies on the synthesis of pyrazoline and pyrazole derivatives have demonstrated their significant antimicrobial activity against a range of organisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests the potential of such compounds, including N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide, in developing new antibacterial and antifungal agents (Hassan, 2013).

Pharmacokinetics and Pharmacodynamics in Diabetes Treatment

The compound's structural relatives, specifically inhibitors of dipeptidyl peptidase IV (DPP-IV), have been extensively studied for their role in the treatment of type 2 diabetes. These studies have provided valuable insights into the pharmacokinetics and pharmacodynamics of such inhibitors, showcasing their potential in diabetes management (Herman et al., 2005).

Anticancer and DNA Binding Studies

Compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. Additionally, DNA binding studies have been conducted to understand their mechanism of action, which could inform the development of novel anticancer therapies (Purohit, Prasad, & Yergeri, 2011).

Cardiovascular Research

The synthesis of triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has revealed compounds with significant coronary vasodilating and antihypertensive activities. These findings suggest the potential application of such compounds in cardiovascular research, potentially including N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide (Sato et al., 1980).

Synthesis of Heterocyclic Compounds

The chemical structure is part of a broader family of compounds that have been utilized in the synthesis of various heterocyclic systems. These synthetic endeavors have led to the development of new molecules with potential applications in medicinal chemistry and drug development (Allah, 2002).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-6-21(23(31)26-19-14-18(33-4)9-10-20(19)34-5)35-25-28-27-22-24(32)29(11-12-30(22)25)17-8-7-15(2)16(3)13-17/h7-14,21H,6H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSNOPKFHRFKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide

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